Ethyl 2-(3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetate

Description

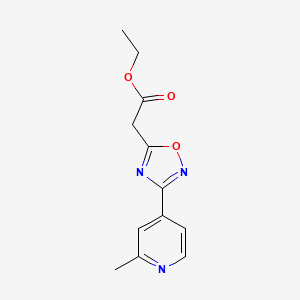

Ethyl 2-(3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetate is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 2-methylpyridin-4-yl substituent and an ethyl acetate ester group. The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle with two nitrogen and one oxygen atom, known for its metabolic stability and versatility in medicinal chemistry. This compound is likely synthesized via cyclization reactions, such as the condensation of amidoximes with activated carbonyl derivatives, a common route for 1,2,4-oxadiazoles .

Properties

CAS No. |

2061979-89-1 |

|---|---|

Molecular Formula |

C12H13N3O3 |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

ethyl 2-[3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl]acetate |

InChI |

InChI=1S/C12H13N3O3/c1-3-17-11(16)7-10-14-12(15-18-10)9-4-5-13-8(2)6-9/h4-6H,3,7H2,1-2H3 |

InChI Key |

UIIIIKQSTYQWHW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=NC(=NO1)C2=CC(=NC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4-pyridinecarboxylic acid hydrazide with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl 2-(3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its unique structure.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Variations :

- The target compound’s 2-methylpyridine substituent contrasts with the 2-oxopyridine in , which introduces a lactam group capable of hydrogen bonding. The pyrimidine-thioether system in offers distinct electronic properties compared to pyridine-based analogs.

- Fluorinated and methoxy-substituted phenyl groups in and enhance electronegativity and lipophilicity, respectively, impacting target binding and solubility .

Functional Group Impact: Ester vs. Amide: The ethyl acetate group in the target compound and is prone to hydrolysis, whereas the amide in provides greater metabolic stability. Phenol vs. Pyridine: The phenolic –OH in increases aqueous solubility but may reduce membrane permeability compared to the target’s methylpyridine .

Biological Relevance :

- 1,2,4-Oxadiazoles are frequently explored as bioisosteres for esters or amides due to their stability and planar geometry. The target compound’s methylpyridine group may enhance interactions with hydrophobic enzyme pockets, while fluorinated analogs in could improve selectivity for electron-deficient targets .

Q & A

Q. What are the key considerations for optimizing the synthesis of Ethyl 2-(3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetate?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as amidoximes or nitriles under acidic or thermal conditions. Critical parameters include:

- Temperature : Elevated temperatures (80–120°C) for oxadiazole ring formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Catalysts : Use of coupling agents like EDC/HOBt for amide intermediates .

- Purity Control : Recrystallization from ethanol or methanol is recommended to isolate high-purity products .

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Methodological Answer : Employ a multi-technique approach:

- NMR Spectroscopy : Confirm the presence of the 1,2,4-oxadiazole ring via characteristic peaks at δ 8.5–9.0 ppm (pyridyl protons) and δ 4.1–4.3 ppm (ester –CH2–) .

- Mass Spectrometry (MS) : Validate the molecular ion peak (e.g., m/z ~275 for the parent ion) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELX-based refinement (e.g., hydrogen bonding patterns in the oxadiazole core) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria .

- Enzyme Inhibition : Fluorometric assays for kinases or proteases, leveraging the oxadiazole moiety’s electron-deficient nature .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC50 values .

Advanced Research Questions

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer : Address discrepancies through:

- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsome assays) to assess if rapid degradation explains in vivo inefficacy .

- Orthogonal Assays : Use surface plasmon resonance (SPR) to confirm target binding affinity independently .

- Dosage Optimization : Adjust dosing regimens based on bioavailability studies (e.g., logP ~2.5 suggests moderate lipid solubility) .

Q. What strategies enhance structure-activity relationship (SAR) studies for oxadiazole derivatives?

- Methodological Answer : Focus on modular substitutions:

- Computational Modeling : Use DFT calculations to predict electronic effects of substituents on oxadiazole reactivity .

Q. What experimental approaches mitigate solubility challenges in biological testing?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .

- Prodrug Design : Synthesize phosphate or acetate derivatives to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Q. How can X-ray crystallography resolve ambiguities in hydrogen-bonding networks of this compound?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets .

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bond restraint files (e.g., N–H···O distances ~2.8–3.2 Å) .

- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.